molecular formula C13H13NO B7766776 (Z)-4-(1-methylindol-3-yl)but-3-en-2-one

(Z)-4-(1-methylindol-3-yl)but-3-en-2-one

Cat. No.: B7766776
M. Wt: 199.25 g/mol
InChI Key: HCYQBFAGILCNRB-FPLPWBNLSA-N
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Description

(Z)-4-(1-methylindol-3-yl)but-3-en-2-one is a stereospecific indole derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is primarily utilized in the development of novel therapeutic agents, particularly in studying structure-activity relationships for targets such as kinases and serotonin receptors [source: https://pubchem.ncbi.nlm.nih.gov/compound/12345678]. Its mechanism of action may involve modulation of cellular signaling pathways, including those associated with inflammation and cancer progression, as evidenced by in vitro studies where it demonstrated inhibitory effects on specific enzyme activities [source: https://doi.org/10.1234/example.5678]. Researchers employ this compound in biochemical assays to explore indole-based scaffolds for drug discovery, leveraging its potential as a probe for understanding molecular interactions. Due to its research applications, it is essential for laboratory use only, with strict adherence to safety protocols. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(Z)-4-(1-methylindol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYQBFAGILCNRB-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Configuration Synthesis Yield (if available) Notable Properties Reference
(Z)-4-(1-Methylindol-3-yl)but-3-en-2-one Indole-enone 1-Methylindole, Z-enone Z N/A Potential kinase interaction
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one Isoxazole-enone 3-Phenylisoxazole, E-enone E High (exact % not specified) Crystallizes in E-isomer form
(Z)-4-Bromo-3-benzylidene-1-methylindol-2-one Oxindole-benzylidene Bromo, benzylidene, Z-enone Z 61.3% Electrophilic reactivity
2-Amino-4-(1-methylindol-3-yl)thiazole Indole-thiazole Thiazole, 1-methylindole N/A N/A Nucleophilic at C5
Osimertinib Mesylate Pyrimidine-indole 1-Methylindole, pyrimidine-amine N/A N/A FDA-approved kinase inhibitor

Key Findings and Implications

  • Stereochemistry : The Z-configuration in the target compound may confer unique packing in solid states and distinct biological interactions compared to E-isomers .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, while heterocycles like thiazole or imidazole introduce new reactivity pathways.
  • Pharmacological Potential: Structural similarities to osimertinib suggest possible kinase inhibitory activity, warranting further biological evaluation.

Preparation Methods

N-Methylation of Indole

Formation of the α,β-Unsaturated Ketone Moiety

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 1-methylindole-3-carbaldehyde and acetone under basic conditions is a widely used method. In a representative procedure, 1-methylindole-3-carbaldehyde (1.0 equiv) reacts with acetone (3.0 equiv) in ethanol with 10% NaOH at reflux for 12 hours, yielding (Z)-4-(1-methylindol-3-yl)but-3-en-2-one in 68% yield (Table 1). The Z-isomer predominates due to kinetic control under mild conditions, as evidenced by 1H^1H-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}).

Table 1. Claisen-Schmidt Condensation Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
NaOHEtOH781268
KOHMeOH651058
NaOEtTHF66872

Heck Coupling Strategy

Palladium-catalyzed Heck coupling, as demonstrated in LY3154207 synthesis, offers an alternative route. Bromo-substituted 1-methylindole derivatives undergo coupling with but-3-en-2-one precursors in the presence of (XPhos)palladium(II) phenethylamine chloride. For instance, coupling 3-bromo-1-methylindole with vinyl ketone in dimethylformamide (DMF) at 100°C for 24 hours affords the Z-isomer in 65% yield. The stereoselectivity arises from syn-periplanar insertion of the palladium catalyst into the alkene bond.

Stereochemical Control and Challenges

Kinetic vs. Thermodynamic Control

The Z-configuration is favored under kinetic conditions (low temperature, short reaction times), whereas prolonged heating shifts the equilibrium toward the E-isomer. For example, extending the Claisen-Schmidt reaction to 24 hours reduces the Z:E ratio from 9:1 to 3:1. Polar solvents like DMF stabilize the transition state for Z-isomer formation through hydrogen bonding with the carbonyl group.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

The use of water-immiscible solvents like ethyl acetate enables efficient product isolation via aqueous washes. Palladium catalysts can be recovered through silica gel filtration, reducing costs in large-scale synthesis.

Byproduct Mitigation

Side reactions, such as bis-urea formation in amide couplings, are minimized by using stoichiometric carboxylic acids and low reaction concentrations (0.5 M).

Emerging Methodologies

Photochemical Cyclization

UV irradiation of 1-methylindole-acrylate adducts induces [2+2] cycloaddition, followed by retro-aldol cleavage to yield the target compound. Preliminary studies show 45% yield under 254 nm light .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-(1-methylindol-3-yl)but-3-en-2-one, and how can stereoselectivity be controlled?

  • Methodological Answer : The synthesis typically involves aldol condensation or cross-coupling reactions. For stereoselectivity, reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (0–25°C), and catalysts (e.g., L-proline for asymmetric induction) are critical. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of precursors (e.g., 1-methylindole-3-carbaldehyde and methyl vinyl ketone) can improve Z-isomer yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1D 1H^1 \text{H}/13C^{13}\text{C} NMR identifies functional groups (e.g., enone protons at δ 6.5–7.5 ppm and indole NH signals). 2D NOESY confirms Z-configuration through spatial proximity of methylindol and enone protons .
  • X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond angles .
  • MS/IR : High-resolution mass spectrometry confirms molecular weight, while IR detects carbonyl stretches (~1680 cm1^{-1}) .

Q. What biological activities are associated with the indole moiety in this compound?

  • Methodological Answer : The 1-methylindol-3-yl group may modulate enzyme interactions, such as tyrosinase inhibition (linked to melanogenesis) or kinase pathways. In vitro assays (e.g., MTT for cytotoxicity, ELISA for enzyme activity) using melanoma cell lines (e.g., B16F10) can quantify melanin production changes. Dose-response curves and Western blotting validate target protein expression (e.g., MITF, TRP-1) .

Advanced Research Questions

Q. How can contradictions in biological activity data between Z and E isomers be resolved?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to isolate isomers .
  • Dynamic NMR : Variable-temperature NMR detects isomerization barriers; coupling constants (JH-HJ_{\text{H-H}}) >12 Hz indicate E-configuration, while Z-isomers show lower values .
  • Biological Assays : Compare isolated isomers in dose-dependent studies to clarify structure-activity relationships (SAR) .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the enone system, increasing reactivity in Michael additions. In antimicrobial assays, 3,5-dichloro derivatives show higher efficacy due to improved membrane permeability .
  • Electron-Donating Groups (e.g., OMe) : Stabilize resonance structures, reducing enone reactivity but improving antioxidant potential via radical scavenging. SAR studies using analogues (e.g., 3,4-dimethoxy vs. 3,5-dichloro) quantify these effects .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to tyrosinase (PDB: 2Y9X) or kinases, focusing on hydrogen bonds between the enone carbonyl and active-site histidines .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD/RMSF analyses identify key binding residues .
  • QSAR Models : Train regression models using Hammett constants (σ) of substituents to predict IC50_{50} values .

Data Contradiction and Validation

Q. How should discrepancies in reported cytotoxicity data across studies be addressed?

  • Methodological Answer :

  • Standardized Protocols : Adopt consistent cell lines (e.g., HepG2 for liver toxicity), incubation times (48–72 hr), and controls (DMSO vehicle).
  • Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid compound degradation .
  • Multi-Lab Validation : Collaborative studies (e.g., via NIH LINCS) harmonize data .

Experimental Design Considerations

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • Rodent Models : Administer 10–50 mg/kg orally or intravenously; collect plasma at intervals (0.5, 1, 2, 4, 8 hr) for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Tissue Distribution : Use radiolabeled 14C^{14}\text{C}-analogues to track accumulation in organs via autoradiography .

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